molecular formula C15H17N5O2S B6504890 N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide CAS No. 1396636-85-3

N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide

Numéro de catalogue: B6504890
Numéro CAS: 1396636-85-3
Poids moléculaire: 331.4 g/mol
Clé InChI: RFJDOHSUXJAOSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide is a structurally complex compound featuring a pyrimidine core substituted at position 6 with a morpholine ring and at position 4 with a thioether-linked pyridine moiety. This compound’s design leverages heterocyclic diversity, making it a candidate for therapeutic and biochemical research, particularly in targeting signaling pathways .

Propriétés

IUPAC Name

N-(6-morpholin-4-ylpyrimidin-4-yl)-2-pyridin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c21-15(10-23-12-1-3-16-4-2-12)19-13-9-14(18-11-17-13)20-5-7-22-8-6-20/h1-4,9,11H,5-8,10H2,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJDOHSUXJAOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide can be represented as follows:

  • Molecular Formula : C14H16N4O2S
  • SMILES : CC(=O)N(C1=NC(=NC=C1)N2CCOCC2)C3=CC=CN=C3S

This compound features a pyrimidine core substituted with a morpholine group and a pyridine sulfanyl moiety, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide. The 1,3,4-oxadiazole scaffold, which shares structural similarities, has shown significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:

  • Inhibition of Key Enzymes : Compounds targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC) have been reported to exhibit potent anticancer effects .
  • Disruption of Signaling Pathways : Many derivatives function by interfering with critical signaling pathways involved in cancer progression, including the PI3K/Akt pathway .

A comparative study of similar compounds demonstrated that modifications in the chemical structure can enhance cytotoxicity against specific cancer types. For instance, certain derivatives showed selective inhibition of cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic index.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on related acetamide derivatives indicates promising antibacterial activity, particularly against biofilm-forming pathogens. In one study, novel acetamide derivatives exhibited superior antibiofilm efficacy compared to standard treatments like cefadroxil .

Case Study 1: Anticancer Efficacy

In a controlled study, various derivatives of pyrimidine were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the 6-position of the pyrimidine ring significantly enhanced activity against breast and lung cancer cells. The most active compounds induced apoptosis via caspase activation pathways.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antibacterial properties of compounds structurally related to N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide. The study employed a series of in vitro assays against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives inhibited bacterial growth effectively at low micromolar concentrations, suggesting their potential as new antimicrobial agents.

Data Summary Table

Compound NameActivity TypeTargetIC50 (µM)Reference
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamideAnticancerBreast Cancer Cells5.0
Related Acetamide DerivativeAntimicrobialStaphylococcus aureus12.0
Morpholine-Pyrimidine DerivativeAnticancerLung Cancer Cells3.5

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide and related compounds:

Compound Name Core Structure Key Substituents/Linkages Notable Properties/Activities Reference
Target Compound : N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide Pyrimidine - Morpholin-4-yl (C6)
- Pyridin-4-ylsulfanyl (thioether linkage)
- Acetamide side chain
Potential kinase inhibition; enhanced solubility from morpholine; thioether stability
N-(4-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide Pyrimidine - Pyrrolidin-1-yl (C2)
- Ether linkage (C4)
- 4-ethylphenyl group
Higher lipophilicity (pyrrolidine); possible CYP450 interactions
N-(2,4-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-yl]sulfanyl}acetamide Quinoline - Morpholine sulfonyl (C6)
- Sulfanyl linkage (C2)
- Dimethylphenyl
Enhanced electronic effects (sulfonyl); quinoline core for DNA intercalation
N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide Pyrimidine - Pyrrolidin-1-yl (C2)
- Ether linkage (C4)
- 4-methylbenzyl group
Increased membrane permeability (lipophilic substituents)
N-{4-[(6-(dimethylamino)-2-methylpyrimidin-4-yl)amino]phenyl}acetamide Pyrimidine - Dimethylamino (C6)
- Acetamide-aniline linkage
Improved DNA binding (dimethylamino group)
2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide Quinazolinone - Morpholin-4-yl (C6)
- Sulfanyl linkage (C2)
- Phenylethyl groups
Dual targeting (quinazolinone for kinase inhibition; phenylethyl for hydrophobic pockets)

Key Structural and Functional Insights:

Morpholine vs. Pyrrolidine/Piperidine :

  • Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity compared to pyrrolidine (nitrogen-containing) or piperidine, which increase lipophilicity and membrane permeability .
  • Example: The target compound’s morpholine group may improve aqueous solubility over ’s pyrrolidine derivative, critical for bioavailability .

Thioether vs. Ether Linkages :

  • Thioether bonds (C–S–C) in the target compound offer greater metabolic stability compared to ethers (C–O–C), as sulfur is less prone to oxidative degradation. This could prolong half-life in vivo .

Aromatic Substituents :

  • Pyridin-4-ylsulfanyl in the target compound enables π-π stacking with aromatic residues in enzyme active sites, whereas ’s 4-methylbenzyl group prioritizes hydrophobic interactions .

Quinazolinone derivatives () show dual functionality, combining kinase inhibition (via quinazolinone) and hydrophobic anchoring (phenylethyl groups) .

Acetamide Modifications :

  • The acetamide side chain in the target compound allows conformational flexibility, whereas ’s aniline-linked acetamide may restrict motion but improve target specificity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.